molecular formula C15H13BrCl2N2O B4566648 1-(3-Bromophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea

1-(3-Bromophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea

Cat. No.: B4566648
M. Wt: 388.1 g/mol
InChI Key: DZODKLHEUZPQJM-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea typically involves the reaction of 3-bromophenyl isocyanate with 1-(2,4-dichlorophenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Hydrolysis: The urea linkage can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of amines and carbon dioxide.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents can facilitate halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

1-(3-Bromophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

    Industry: The compound may find applications in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(3-Bromophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea can be compared with other similar compounds, such as:

    1-(3-Bromophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]thiourea: This compound has a sulfur atom replacing the oxygen in the urea linkage, which may alter its chemical and biological properties.

    1-(3-Bromophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]carbamate: The carbamate derivative has a different functional group, which can affect its reactivity and interactions with biological targets.

    1-(3-Bromophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]amide: The amide derivative has a different linkage, which may influence its stability and biological activity.

The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms on the phenyl rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-bromophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrCl2N2O/c1-9(13-6-5-11(17)8-14(13)18)19-15(21)20-12-4-2-3-10(16)7-12/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZODKLHEUZPQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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